![molecular formula C19H17ClN2O2 B2467677 1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1207050-13-2](/img/structure/B2467677.png)

1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

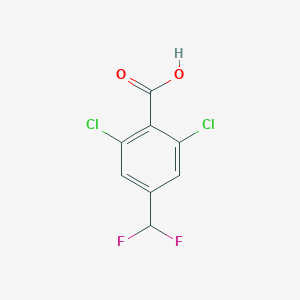

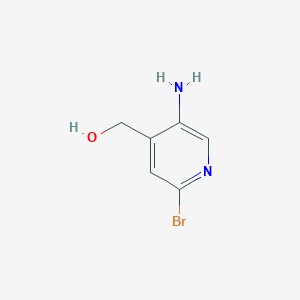

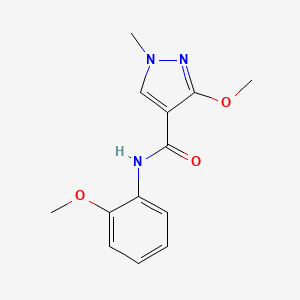

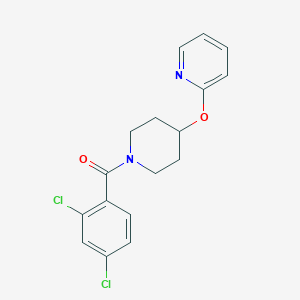

The compound “1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The molecule also contains a fluorophenyl group, a pyridinyl group, and a sulfonyl group, which are common functional groups in medicinal chemistry .

Molecular Structure Analysis

The molecule’s structure likely contributes to its properties and potential biological activity. For instance, the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .Scientific Research Applications

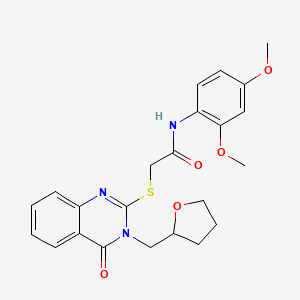

- The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists exploit its sp³-hybridization, stereochemistry, and non-planarity to explore pharmacophore space effectively .

- Some derivatives of this compound exhibit nanomolar activity against protein kinases CK1γ and CK1ε. Investigating the influence of chiral moieties on kinase inhibition is crucial for optimizing their efficacy .

- Researchers have explored the fluorescent properties of related compounds. By incorporating fluorophores, these molecules can serve as imaging agents for biological studies .

- In vitro studies have evaluated the antitumor potential of structurally related compounds. Investigating their effects on cancer cell lines provides insights into their mechanism of action .

- Derivatives containing the pyrrolidine ring have been tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Understanding their activity in both active and dormant states is crucial for combating tuberculosis .

- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Researchers study how different configurations affect binding to enantioselective proteins .

Medicinal Chemistry and Drug Discovery

Kinase Inhibition

Fluorescent Probes and Imaging Agents

Antitumor Activity

Antitubercular Activity

Structure–Activity Relationship (SAR)

Future Directions

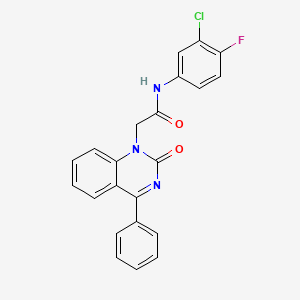

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activities. Given the presence of the piperidine ring and other functional groups, this compound could be of interest in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes .

properties

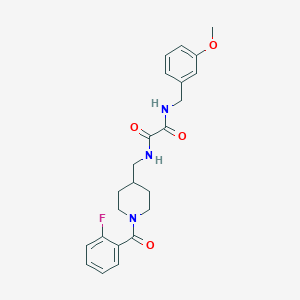

IUPAC Name |

methyl 4-(3-chloro-4-methylanilino)-8-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-11-7-8-13(9-15(11)20)21-16-10-17(19(23)24-3)22-18-12(2)5-4-6-14(16)18/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGCGLJQGMBFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)

![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)

![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)

![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)

![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)